molecular formula C14H11Cl2NO2S B2403124 (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide CAS No. 664986-06-5

(E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide

Cat. No. B2403124
CAS RN: 664986-06-5
M. Wt: 328.21
InChI Key: LYNUMIQLHVJXKW-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide, also known as DCM, is a chemical compound that has been widely studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide can have a variety of biochemical and physiological effects, including anti-inflammatory, anticancer, and antimicrobial effects. (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, which play a key role in the development of inflammatory diseases. Additionally, (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide has been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

(E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide has several advantages for use in lab experiments, including its relative ease of synthesis and its low toxicity. However, (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide can be difficult to work with due to its low solubility in water and its tendency to form aggregates in solution. Additionally, (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide can exhibit variable activity depending on the cell or tissue type being studied.

Future Directions

There are several potential future directions for research on (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide. One area of interest is the development of (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide-based drugs for the treatment of inflammatory diseases, cancer, and microbial infections. Additionally, further research is needed to fully understand the mechanism of action of (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide and to identify potential targets for drug development. Finally, the development of new synthesis methods for (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide could lead to the production of more potent and effective compounds.

Synthesis Methods

(E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide can be synthesized using a variety of methods, but the most common approach involves the reaction between 2,4-dichlorobenzaldehyde and 4-methylbenzenesulfonamide in the presence of a catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents.

Scientific Research Applications

(E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications, including as an anti-inflammatory agent, a cancer treatment, and an antimicrobial agent. Research has shown that (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

(NE)-N-[(2,4-dichlorophenyl)methylidene]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2S/c1-10-2-6-13(7-3-10)20(18,19)17-9-11-4-5-12(15)8-14(11)16/h2-9H,1H3/b17-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNUMIQLHVJXKW-RQZCQDPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide

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